5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one
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Overview
Description
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that features a pyranone core, a benzyloxy group, and a piperazine moiety substituted with a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic synthesis. A common approach might include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: This step might involve the reaction of the pyranone intermediate with benzyl alcohol under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Substitution with Pyridine: The final step could involve the coupling of the piperazine intermediate with a pyridine derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl group in the pyranone ring.
Substitution: The piperazine and pyridine moieties can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one: Similar compounds might include other pyranone derivatives with different substituents.
Pyridine-Substituted Piperazines: Compounds with similar piperazine and pyridine moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct biological and chemical properties.
Properties
IUPAC Name |
5-phenylmethoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-18-14-19(29-16-20(18)28-15-17-6-2-1-3-7-17)22(27)25-12-10-24(11-13-25)21-8-4-5-9-23-21/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVMRBOXIKZKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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